3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
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Properties
CAS No. |
451467-17-7 |
|---|---|
Molecular Formula |
C26H23N3O7S |
Molecular Weight |
521.54 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C26H23N3O7S/c1-32-21-10-16(11-22(33-2)23(21)34-3)27-24(30)15-5-6-17-18(9-15)28-26(37)29(25(17)31)12-14-4-7-19-20(8-14)36-13-35-19/h4-11H,12-13H2,1-3H3,(H,27,30)(H,28,37) |
InChI Key |
IVVMYRKVSIUWER-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC5=C(C=C4)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a member of the quinazoline family, notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H20N2O3S
- Molecular Weight : 368.45 g/mol
- CAS Number : Not explicitly provided in the search results.
The compound features a complex structure characterized by a quinazoline core with various substituents that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the benzo[d][1,3]dioxole moiety. For instance, derivatives containing this structure have exhibited significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1 | HepG2 | 2.38 | |
| 2 | HCT116 | 1.54 | |
| 3 | MCF7 | 4.52 | |
| Doxorubicin (control) | HepG2 | 7.46 | |
| Doxorubicin (control) | HCT116 | 8.29 |
These studies indicate that compounds with similar structures to the target compound can induce apoptosis and inhibit cell proliferation through various mechanisms, including EGFR inhibition and modulation of mitochondrial pathways.
Antibacterial Activity
The compound's derivatives have also been evaluated for antibacterial properties. A study involving thiourea derivatives demonstrated that certain benzo[d][1,3]dioxole-based compounds exhibited high antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Compound | Bacteria Tested | MIC (nM) |
|---|---|---|
| 4e | Sarcina | 80 |
| 4e | Staphylococcus aureus | 110 |
| 6c | Sarcina | 90 |
These findings suggest that modifications to the benzo[d][1,3]dioxole structure can enhance antibacterial efficacy while maintaining low cytotoxicity towards normal cells .
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Compounds derived from this structure have shown inhibitory activity against various enzymes such as Mur ligases and EGFR tyrosine kinase.
- Induction of Apoptosis : Studies have indicated that these compounds can activate apoptotic pathways by influencing proteins like Bax and Bcl-2, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : The compounds can induce cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical models:
- Case Study on Anticancer Activity : A study demonstrated that a derivative with a similar structure significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.
- Case Study on Antibacterial Activity : Research showed that a related compound exhibited potent antibacterial effects in vivo against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
